molecular formula C8H7F3N2O3 B593865 N-Methyl-2-nitro-4-(trifluoromethoxy)aniline CAS No. 1215206-37-3

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B593865
CAS No.: 1215206-37-3
M. Wt: 236.15
InChI Key: OEMXVJJCFPOMMU-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a specialized chemical intermediate designed for advanced research and development applications, particularly in medicinal and agrochemical chemistry. Its structure incorporates both nitro and trifluoromethoxy substituents, which are known to significantly influence the biological activity and physicochemical properties of target molecules . The trifluoromethoxy group is a privileged pharmacophore in modern drug discovery due to its high electronegativity, lipophilicity, and metabolic stability, features that can enhance a compound's ability to cross cell membranes and interact with biological targets . This reagent serves as a versatile building block for the synthesis of novel compounds. Its potential research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and as a core structure for creating new agrochemical agents . The presence of the nitro group offers a reactive handle for further chemical transformations, such as reduction to an aniline, which can then be used to form secondary pharmacophores like sulfonamides or imines (Schiff bases), compounds known for their diverse biological activities . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXVJJCFPOMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682004
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-37-3
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of N-methylaniline followed by the introduction of the trifluoromethoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethoxy group can be introduced using trifluoromethoxy iodide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: N-Methyl-2-amino-4-(trifluoromethoxy)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitro-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Ethyl group (vs. methyl) at the N-position; trifluoromethyl (CF₃) instead of trifluoromethoxy (OCF₃) at the para position.
  • Synthesis : Prepared via nucleophilic substitution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with ethylamine, yielding 84% product with a melting point of 64–65°C .
  • The ethyl group may enhance lipophilicity compared to methyl .

N-tert-Butyl-4-nitro-2-(trifluoromethoxy)aniline

  • Structure : tert-Butyl group at the N-position; nitro group at the para (4th) position.
  • Molecular Formula : C₁₁H₁₃F₃N₂O₃.
  • The para-nitro configuration alters electronic distribution compared to the ortho-nitro isomer .

N-(4-Methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline

  • Structure : Methoxyphenyl substituent at the N-position; trifluoromethyl at para.
  • Properties : Molecular weight 312.25; 90% purity. The methoxyphenyl group may enhance π-π stacking interactions, useful in materials science .

Positional Isomerism

N-Methyl-4-nitro-2-(trifluoromethyl)aniline

  • Structure : Nitro group at the para position (vs. ortho in the target compound).
  • Impact : Para-nitro groups generally exhibit stronger electron-withdrawing effects, which could stabilize negative charges in intermediates or transition states .

Physicochemical and Toxicological Profiles

Compound Melting Point (°C) Molecular Weight LD₅₀ (Rat, Oral) Key Substituents
This compound Not reported 296.2* Not available -NMe, -NO₂ (ortho), -OCF₃ (para)
N-Ethyl-2-nitro-4-(trifluoromethyl)aniline 64–65 264.2 Not available -NEt, -NO₂ (ortho), -CF₃ (para)
4-(Trifluoromethoxy)aniline (Metabolite) Not reported 177.1 63 mg/kg -NH₂, -OCF₃ (para)

*Calculated based on molecular formula C₈H₇F₃N₂O₃.

Biological Activity

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethoxy substituents. For instance, a related compound demonstrated improved cytotoxicity against various cancer cell lines, including lung and breast cancer cells, through mechanisms involving apoptosis induction and inhibition of cell proliferation . The presence of the trifluoromethoxy group was found to enhance the interaction with target proteins, leading to increased potency compared to non-fluorinated analogs.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have shown significant inhibition of cholinesterase and monoamine oxidase B, which are crucial in neurodegenerative diseases like Alzheimer's . The mechanism often involves hydrophobic interactions facilitated by the trifluoromethoxy group, enhancing binding affinity.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the aromatic ring can lead to significant changes in biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy at the para position has been correlated with increased potency in inhibiting serotonin uptake .

Substituent PositionSubstituent TypeImpact on Activity
ParaTrifluoromethoxyIncreased potency
MetaHydroxylModerate activity
OrthoMethylDecreased activity

Case Studies

  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Enzyme Inhibition Studies : A study focusing on cholinesterase inhibition found that derivatives with trifluoromethyl groups showed enhanced inhibitory effects compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further development in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step nitration and substitution reactions. For example, nitration of 4-(trifluoromethoxy)aniline derivatives followed by methylation of the amino group under controlled conditions (e.g., using methyl iodide in the presence of a base). Reaction parameters like temperature (optimized at 60–80°C), solvent polarity (polar aprotic solvents enhance reactivity), and catalyst choice (e.g., Pd/C for reductions) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity product .

Q. How can researchers characterize the electronic and steric effects of the trifluoromethoxy group in this compound?

  • Methodological Answer : Techniques like NMR spectroscopy (¹⁹F NMR to study electronic environment) and X-ray crystallography (to determine bond angles and distances) are key. Computational methods (DFT calculations) can model the electron-withdrawing effects of the -OCF₃ group, which para-directs electrophilic substitution reactions. Comparative studies with non-fluorinated analogs (e.g., methoxy derivatives) highlight enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group .

Q. What analytical techniques are most effective for quantifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while LC-MS detects non-volatile impurities. Calibration against reference standards ensures accuracy. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in nitration or halogenation reactions of this compound?

  • Methodological Answer : The -OCF₃ group is a strong para-directing substituent due to its electron-withdrawing nature. In nitration reactions, this directs electrophiles to the para position relative to the trifluoromethoxy group. For example, nitration of N-methyl-4-(trifluoromethoxy)aniline derivatives predominantly yields the 2-nitro isomer. Steric effects from the methyl group on the amine further modulate reactivity, as shown in comparative studies with unsubstituted analogs .

Q. What strategies can resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

  • Standardize assays using validated cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Perform dose-response curves (IC₅₀ calculations) and replicate studies across independent labs.
  • Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., -NO₂ vs. -CF₃) with activity trends .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Density functional theory (DFT) predicts sites of oxidative metabolism (e.g., demethylation or nitro reduction). Molecular docking simulations identify potential enzyme targets (e.g., cytochrome P450 isoforms). Pair these with in vitro microsomal stability assays to validate predictions. Tools like Schrödinger Suite or AutoDock Vina are widely used .

Data-Driven Comparative Studies

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

  • Methodological Answer :

Compound NameKey Structural DifferencesReactivity/Bioactivity Trends
4-(Trifluoromethoxy)anilineLacks methyl and nitro groupsLower lipophilicity; reduced enzyme inhibition
N-Ethyl-2-nitro-4-(trifluoromethoxy)anilineEthyl vs. methyl substitutionEnhanced metabolic stability; similar antimicrobial potency
  • Trends show that nitro and trifluoromethoxy groups synergistically enhance antimicrobial activity, while alkyl substitutions (methyl/ethyl) improve pharmacokinetic profiles .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation.
  • Toxicity data (e.g., LD₅₀) from SDS indicates moderate acute toxicity; dispose of waste via certified hazardous waste programs .

Experimental Design

Q. How to design a kinetic study to assess the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Sample at intervals (0, 24, 48, 72 hrs) and quantify degradation via HPLC.
  • Fit data to first-order kinetics models to calculate half-life (t₁/₂). Note: Acidic conditions may accelerate nitro group reduction .

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